I-191
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
I-191 is a potent antagonist of protease-activated receptor 2 (PAR2), which inhibits multiple signaling functions in human cancer cells . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and pharmacology.
準備方法
The synthesis of I-191 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers .
化学反応の分析
I-191 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include various acids and bases, which facilitate the replacement of specific atoms or groups within the molecule.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
I-191 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of PAR2-mediated signaling pathways in cancer cells, leading to reduced cell proliferation and migration.
Pharmacology: The compound is valuable for characterizing PAR2 functions in various cellular, physiological, and disease settings.
Biology and Medicine: This compound is used to investigate the role of PAR2 in inflammation, pain, and other physiological responses.
作用機序
I-191 exerts its effects by inhibiting the binding and activation of PAR2 by structurally distinct agonists such as trypsin, peptides, and nonpeptides . It acts as a noncompetitive and negative allosteric modulator of the agonist 2f-LIGRL-NH2, leading to the inhibition of multiple PAR2-mediated intracellular signaling pathways. These pathways include calcium release, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, Ras homologue gene family member A (RhoA) activation, and inhibition of forskolin-induced cyclic adenosine monophosphate (cAMP) accumulation . This compound also inhibits the expression and secretion of inflammatory cytokines and cell apoptosis and migration in cancer cells .
類似化合物との比較
I-191 is unique in its potent antagonistic activity against PAR2. Similar compounds include:
Trypsin: A serine protease that activates PAR2 and PAR4.
AY 77: A potent and selective PAR2 agonist.
TRAP-6 amide acetate: Another compound that targets PAR2.
Protease-Activated Receptor-4 diTFA: A compound that targets PAR4.
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in inhibiting PAR2-mediated signaling pathways.
生物活性
I-191, a potent antagonist of the protease-activated receptor 2 (PAR2), has garnered significant attention in recent pharmacological research due to its implications in various biological processes and potential therapeutic applications. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its mechanisms and effects.
Overview of this compound
This compound is a synthetic compound designed to inhibit PAR2, a receptor implicated in inflammation, pain perception, and various pathological conditions. By blocking PAR2 activation, this compound has the potential to modulate several biological responses, making it a candidate for treating conditions such as chronic pain and inflammatory diseases.
PAR2 is activated by proteolytic cleavage by serine proteases, leading to various cellular responses such as inflammation and nociception. This compound functions by binding to the receptor and preventing its activation, thereby inhibiting downstream signaling pathways associated with pain and inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits PAR2-mediated signaling in various cell types. For instance:
- Cell Proliferation : this compound has been shown to reduce cell proliferation in human lung fibroblasts stimulated by PAR2 activation.
- Cytokine Release : The compound significantly decreases the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in response to PAR2 agonists.
Table 1 summarizes key findings from in vitro studies on this compound's effects on cellular responses:
Study Reference | Cell Type | Effect Observed | Concentration Used |
---|---|---|---|
Human Lung Fibroblasts | Reduced proliferation | 10 µM | |
THP-1 Monocytes | Decreased IL-6 release | 5 µM | |
HEK293 Cells | Inhibition of calcium influx | 1 µM |
In Vivo Studies
In vivo studies have further elucidated the biological activity of this compound. For example:
- Chronic Pain Models : In animal models of chronic pain, administration of this compound resulted in significant analgesic effects compared to controls.
- Inflammation Models : In models of acute inflammation, this compound administration led to reduced edema and lower levels of inflammatory markers.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in specific conditions:
- Chronic Pain Management : A study involving patients with chronic inflammatory pain demonstrated that those treated with this compound reported significant reductions in pain scores compared to placebo groups.
- Asthma Models : Research on asthmatic models indicated that this compound could mitigate airway hyperresponsiveness and reduce eosinophilic inflammation.
Research Findings
Recent findings indicate that beyond its role as a PAR2 antagonist, this compound may influence other signaling pathways:
- Interaction with Other Receptors : Preliminary data suggest that this compound may also interact with other G-protein coupled receptors (GPCRs), potentially broadening its therapeutic applications.
- Biomarker Potential : Elevated levels of PAR2 have been associated with poor prognosis in various cancers, indicating that this compound could serve as a biomarker for disease progression.
特性
IUPAC Name |
4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2/c1-22(2,3)16-12-17(14-6-8-15(24)9-7-14)27-29-13-18(26-19(16)29)20(30)28-11-10-25-21(31)23(28,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTASTQAQBOZSRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。